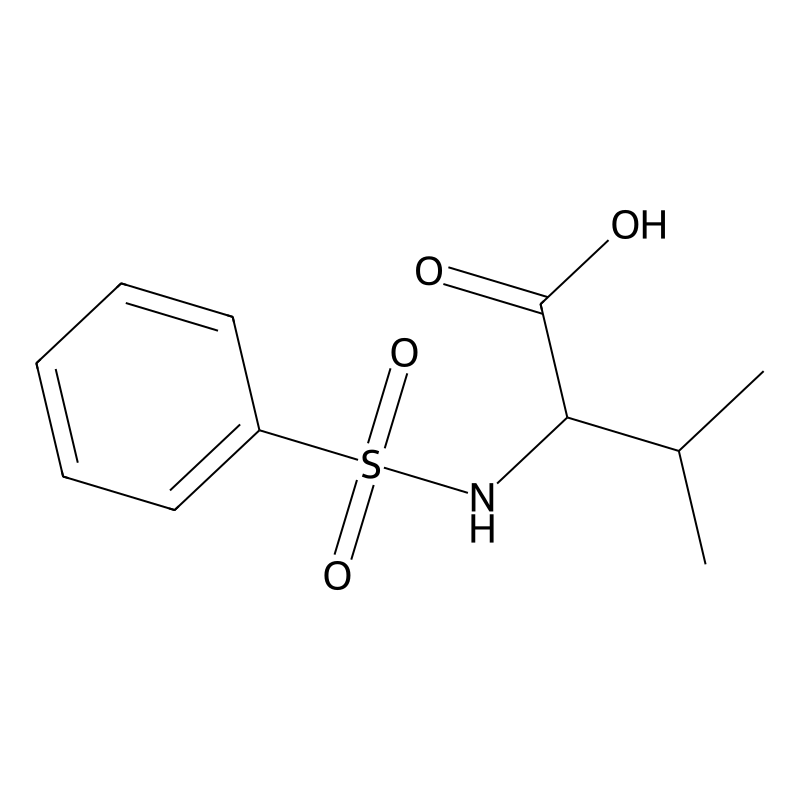

2-Benzenesulfonamido-3-methylbutanoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Benzenesulfonamido-3-methylbutanoic acid is an organic compound characterized by the presence of a benzenesulfonamide group attached to a 3-methylbutanoic acid backbone. Its molecular formula is , and it features a sulfonamide functional group, which is known for its biological activity. This compound is typically utilized in pharmaceutical chemistry and medicinal applications due to its structural properties.

- Acid-Base Reactions: The carboxylic acid group can donate a proton, allowing it to participate in neutralization reactions with bases.

- Amidation: The sulfonamide nitrogen can react with electrophiles, leading to the formation of amide bonds.

- Oxidation: The compound can be oxidized under certain conditions, potentially altering its functional groups and properties .

The synthesis of 2-benzenesulfonamido-3-methylbutanoic acid typically involves several steps:

- Starting Materials: The synthesis often begins with 3-methylbutanoic acid as a precursor.

- Formation of the Sulfonamide: The carboxylic acid can be reacted with a benzenesulfonyl chloride in the presence of a base to form the sulfonamide bond.

- Purification: Following the reaction, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product .

2-Benzenesulfonamido-3-methylbutanoic acid has potential applications in:

- Pharmaceuticals: Due to its antibacterial properties, it may be explored as a lead compound in drug development.

- Research: Its unique structure makes it useful in studies investigating the mechanisms of action of sulfonamide drugs and their derivatives.

Interaction studies involving 2-benzenesulfonamido-3-methylbutanoic acid typically focus on its binding affinity with biological targets, such as enzymes involved in folate metabolism. Understanding these interactions can provide insights into its potential therapeutic uses and side effects. Current literature emphasizes the need for further research to elucidate these interactions comprehensively .

Several compounds share structural similarities with 2-benzenesulfonamido-3-methylbutanoic acid, including:

- Sulfamethoxazole: A widely used antibacterial sulfonamide that also inhibits folate synthesis.

- Sulfadiazine: Another sulfonamide antibiotic with similar mechanisms of action.

- 4-Aminobenzoic Acid: A precursor in the synthesis of various sulfanilamide compounds.

Comparison TableCompound Name Structure Type Primary Use 2-Benzenesulfonamido-3-methylbutanoic acid Sulfonamide derivative Potential antibacterial agent Sulfamethoxazole Sulfonamide Antibacterial Sulfadiazine Sulfonamide Antibacterial 4-Aminobenzoic Acid Amino Acid Precursor for sulfanilamides

| Compound Name | Structure Type | Primary Use |

|---|---|---|

| 2-Benzenesulfonamido-3-methylbutanoic acid | Sulfonamide derivative | Potential antibacterial agent |

| Sulfamethoxazole | Sulfonamide | Antibacterial |

| Sulfadiazine | Sulfonamide | Antibacterial |

| 4-Aminobenzoic Acid | Amino Acid | Precursor for sulfanilamides |

Each of these compounds exhibits unique properties that differentiate them from 2-benzenesulfonamido-3-methylbutanoic acid, particularly in their pharmacological effects and applications.

The traditional synthesis of 2-Benzenesulfonamido-3-methylbutanoic acid relies primarily on the well-established condensation reaction between amines and sulfonyl chlorides. This methodology has served as the cornerstone of sulfonamide synthesis since its inception in the early 20th century [1] [2] [3].

The fundamental reaction mechanism involves nucleophilic substitution at the sulfur center of the sulfonyl chloride by the amino group of the substrate. The reaction proceeds through a tetrahedral intermediate, followed by elimination of hydrogen chloride to form the sulfonamide bond [3]. The process can be represented as:

$$ \text{R-NH}2 + \text{ArSO}2\text{Cl} \rightarrow \text{R-NH-SO}_2\text{Ar} + \text{HCl} $$

Benzenesulfonyl chloride serves as the primary sulfonylating agent for the synthesis of the target compound. The reaction typically employs 3-methylbutanoic acid derivatives containing an amino group at the 2-position as the nucleophilic partner [1]. The reaction conditions generally require the presence of a base to neutralize the hydrochloric acid generated during the process.

The Schotten-Baumann reaction represents a particularly important variant of this approach, utilizing aqueous sodium hydroxide as the base. This method allows for the conduct of the reaction under mild conditions while maintaining good yields [4] [5]. The biphasic nature of the reaction system facilitates product isolation and purification.

Research has demonstrated that the reaction efficiency is significantly influenced by the choice of solvent system. Dimethylformamide (DMF) has proven particularly effective as a reaction medium, providing enhanced solubility for both reactants and promoting efficient mixing [6] [7]. The use of triethylamine as an auxiliary base further improves reaction yields by ensuring complete neutralization of the generated acid.

Optimization studies have revealed that temperature control plays a crucial role in achieving high yields while minimizing side reactions. Reactions conducted at room temperature to moderate heating (50-60°C) typically provide yields in the range of 70-95% [1] [3]. Extended reaction times or elevated temperatures may lead to decomposition of the sulfonyl chloride or formation of unwanted byproducts.

The traditional approach, while reliable, suffers from several limitations. The requirement for pre-formed sulfonyl chlorides restricts the scope of accessible products, as these reagents are moisture-sensitive and may not be readily available for all desired substitution patterns [8] [9]. Additionally, the generation of stoichiometric amounts of hydrogen chloride necessitates careful handling and appropriate waste disposal procedures.

Amino Acid-Based Synthesis Strategies

The development of amino acid-based synthetic strategies represents a significant advancement in the preparation of 2-Benzenesulfonamido-3-methylbutanoic acid. These approaches leverage the inherent structural features of amino acids to achieve more efficient and selective transformations [10] [11].

Optimization of L-Serine/Benzenesulfonyl Chloride Reactions

The reaction between L-serine and benzenesulfonyl chloride has emerged as a particularly attractive route for accessing amino acid-derived sulfonamides. This methodology offers several advantages over traditional approaches, including improved atom economy and reduced environmental impact [12] [13].

The optimized reaction conditions involve the use of sodium bicarbonate as the base in an aqueous medium. The pH is carefully controlled within the range of 8.0-9.0 to ensure optimal reactivity while preventing decomposition of the amino acid substrate [14] [4]. The reaction proceeds at room temperature, eliminating the need for elevated temperatures that might lead to racemization or other side reactions.

Mechanistic investigations have revealed that the reaction involves initial formation of a zwitterionic intermediate, followed by nucleophilic attack on the sulfonyl chloride. The presence of the carboxyl group in the amino acid appears to facilitate this process through intramolecular hydrogen bonding, leading to enhanced reactivity compared to simple aliphatic amines [11] [13].

The water-based reaction medium offers significant advantages in terms of environmental compatibility and ease of product isolation. The high polarity of water effectively solvates both the amino acid substrate and the ionic intermediates formed during the reaction. Studies have shown that the use of mixed solvent systems, such as water/dimethylformamide, can further enhance solubility and reaction efficiency [14] [15].

Temperature optimization studies have demonstrated that reactions conducted at 20-25°C provide optimal yields while maintaining stereochemical integrity. Higher temperatures may lead to increased rates of hydrolysis of the sulfonyl chloride, reducing the overall efficiency of the transformation [12] [13].

pH Control and Recrystallization Techniques

Precise pH control represents a critical aspect of amino acid-based sulfonamide synthesis. The optimal pH range of 8.0-9.0 ensures that the amino acid exists primarily in its zwitterionic form, with the amino group available for nucleophilic attack while the carboxyl group remains protonated [4] [5].

The use of sodium carbonate as the base has proven particularly effective for amino acids with hydrophobic side chains, while sodium bicarbonate is preferred for polar amino acids [14]. This selectivity arises from the different buffering capacities of these bases and their ability to maintain the optimal pH throughout the reaction.

Recrystallization techniques play a crucial role in obtaining high-purity products. The ethanol/water system has proven particularly effective for the purification of 2-Benzenesulfonamido-3-methylbutanoic acid. The mixed solvent system provides an intermediate polarity environment that effectively solvates both the polar sulfonamide and carboxylic acid functionalities while allowing for selective crystallization [16].

The recrystallization process typically involves dissolution of the crude product in hot 95% ethanol, followed by slow cooling to room temperature. The presence of 5% water in the ethanol provides the highly polar environment necessary to solvate the amino and sulfonamide groups, while the ethanol component solvates the nonpolar benzene ring [16].

Alternative recrystallization solvents, including isopropanol and acetone/hexane mixtures, have also been successfully employed depending on the specific substitution pattern of the target compound [15] [16]. The choice of recrystallization solvent must balance solubility considerations with the need to achieve high purity and good recovery yields.

Modern Catalytic Approaches

The evolution of sulfonamide synthesis has been significantly advanced by the development of modern catalytic methodologies. These approaches offer improved efficiency, selectivity, and environmental compatibility compared to traditional methods [17] [18] [19].

Silver-Catalyzed Sulfonyl Radical Generation

Silver-catalyzed synthetic methodologies have emerged as powerful tools for sulfonamide synthesis through the generation of sulfonyl radicals. These approaches offer unique advantages in terms of functional group tolerance and reaction scope [17] [20] [19] [21].

The silver-catalyzed sulfonyl radical generation mechanism involves the oxidation of sulfinate precursors by silver salts to generate reactive sulfonyl radicals. These radicals can then participate in various coupling reactions to form sulfonamide bonds [20] [19]. The use of silver fluoride (AgF) as the catalyst has proven particularly effective, with typical loadings of 10 mol% providing optimal results [21].

The reaction mechanism involves several key steps. Initially, the silver catalyst promotes the oxidation of sodium arylsulfinate to generate a sulfonyl radical. This radical species can then undergo coupling with various nucleophiles, including amino acids and their derivatives [20] [19]. The process is facilitated by the presence of an oxidant, typically sodium persulfate (Na2S2O8), which serves to regenerate the active silver catalyst.

Temperature optimization studies have revealed that reactions conducted at 80-100°C provide the best balance of reactivity and selectivity. The use of mixed solvent systems, particularly acetonitrile/water (1:1), has proven essential for achieving high yields [21]. The acetonitrile component provides solubility for organic substrates, while water facilitates the dissolution of inorganic salts and promotes efficient mixing.

The α-amino acid sulfonamides serve as particularly effective substrates for silver-catalyzed transformations. The presence of the carboxyl group appears to facilitate the formation of the sulfonyl radical through stabilization of intermediate species [20] [19]. This methodology has been successfully applied to the synthesis of various benzyl sulfones and related compounds with yields ranging from 70-93% [21].

Mechanistic studies using radical scavengers have confirmed the involvement of sulfonyl radicals in the reaction pathway. The addition of TEMPO or similar radical traps completely inhibits product formation, supporting the radical nature of the process [17] [20]. The reaction is believed to proceed through a Minisci-type mechanism involving the formation of α-aminoalkyl radicals, followed by homolytic cleavage of the N-S bond to generate the sulfonyl radical [21].

Green Chemistry Principles in Large-Scale Production

The implementation of green chemistry principles in large-scale sulfonamide production has become increasingly important as the pharmaceutical industry seeks to reduce its environmental footprint [22] [23] [24] [25].

Electrochemical synthesis represents one of the most promising green chemistry approaches for sulfonamide production. This methodology eliminates the need for stoichiometric oxidants and utilizes electrical current as the driving force for the transformation [26] [23] [25]. The process involves the direct coupling of thiols and amines through electrochemical oxidation, providing an environmentally benign route to sulfonamides.

The electrochemical approach offers several advantages over traditional methods. The reaction can be conducted at room temperature, eliminating the need for energy-intensive heating. The process generates hydrogen gas as the only byproduct, which can be captured and utilized [25]. Additionally, the method displays excellent functional group compatibility and can be completed in as little as 5 minutes [26] [25].

Flow chemistry has emerged as another important green chemistry approach for sulfonamide synthesis. This methodology allows for precise control of reaction parameters and enables continuous production with minimal waste generation [24] [27]. The use of meso-reactor apparatus provides enhanced mixing and heat transfer, leading to improved reaction efficiency and reduced reaction times.

The flow chemistry approach to sulfonamide synthesis has been successfully demonstrated for the preparation of compound libraries. The method employs polyethylene glycol (PEG-400) as a green solvent, which can be easily recovered and recycled [24]. The reaction conditions are optimized to allow for the sequential synthesis of primary, secondary, and tertiary sulfonamides with minimal purification requirements.

Solvent-free methodologies represent another important aspect of green chemistry in sulfonamide synthesis. Mechanochemical approaches utilizing ball milling or similar techniques have been developed to eliminate the need for organic solvents [28] [29]. These methods employ solid-state reactions mediated by sodium hypochlorite and other solid reagents to achieve efficient transformations.

The deep eutectic solvent (DES) approach offers an alternative to volatile organic compounds in sulfonamide synthesis. Research has demonstrated that copper-catalyzed multicomponent reactions can be conducted in DES media with excellent yields and environmental benefits [30]. The eutectic mixture can be easily recovered and reused, further enhancing the sustainability of the process.

Waste minimization strategies have been implemented across various green chemistry approaches. The use of atom-economic transformations reduces the generation of unwanted byproducts, while catalyst recovery and recycling systems minimize the consumption of precious metals [22] [24]. Process intensification through the use of microreactors and continuous flow systems further reduces waste generation and energy consumption.